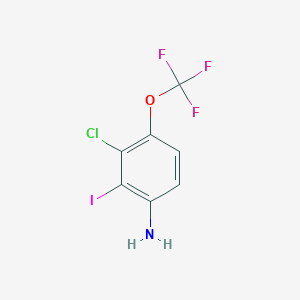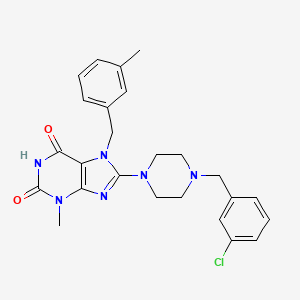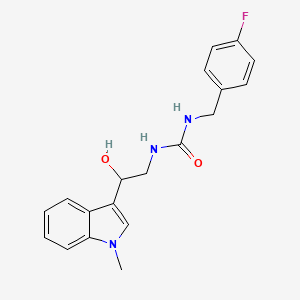![molecular formula C15H15F3N2O5S B2719670 3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione CAS No. 2097861-33-9](/img/structure/B2719670.png)
3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a trifluoromethyl group, a benzylsulfonyl group, and an oxazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the trifluoromethylbenzylsulfonyl group. The final step involves the formation of the oxazolidine-2,4-dione ring.
Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of Trifluoromethylbenzylsulfonyl Group: This step involves the reaction of the azetidine intermediate with a trifluoromethylbenzylsulfonyl chloride under basic conditions.
Formation of Oxazolidine-2,4-dione Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as phosgene or a similar carbonylating agent, to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield various reduced derivatives.
Scientific Research Applications
3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers with specific properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the benzylsulfonyl group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions. The oxazolidine-2,4-dione ring can also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-trifluoromethyl-2-azetidinone: This compound shares the trifluoromethyl and azetidine moieties but lacks the oxazolidine-2,4-dione ring.
Trifluoromethylated Benzylsulfonamides: These compounds share the trifluoromethylbenzylsulfonyl group but differ in other structural aspects.
Uniqueness
3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[[1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O5S/c16-15(17,18)12-3-1-2-10(4-12)9-26(23,24)19-5-11(6-19)7-20-13(21)8-25-14(20)22/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSNHVSQKLQTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2719596.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-3-carboxamide](/img/structure/B2719598.png)
![N-(4-fluorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2719599.png)

![3-(2-methoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2719604.png)
![1-(2,3-dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2719605.png)
![3,3'-Dimethyl-1-(4-(2,4-dichlorophenyl)-2-thiazolyl)-1'-pheny-5-hydroxy[4,5']-bipyrazol](/img/structure/B2719606.png)
![N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2719607.png)


